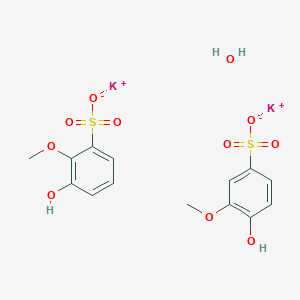
Potassium hydroxymethoxybenzenesulfonate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium guaiacolsulfonate (hemihydrate) is a compound known for its mucolytic and expectorant properties. It is commonly used to relieve productive coughs by thinning mucus in the lungs, making it easier to expel. This compound is particularly useful in treating respiratory infections, asthma, colds, and hay fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium guaiacolsulfonate (hemihydrate) is synthesized through a two-step process:
Sulfonation of Guaiacol: Guaiacol (2-methoxyphenol) is reacted with concentrated sulfuric acid to produce guaiacol sulfonic acid.
Neutralization: The resulting guaiacol sulfonic acid is then neutralized with potassium carbonate or potassium hydroxide to form potassium guaiacolsulfonate.
Industrial Production Methods
In industrial settings, the synthesis of potassium guaiacolsulfonate (hemihydrate) follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically crystallized and dried to obtain the hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
Potassium guaiacolsulfonate (hemihydrate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols .
Scientific Research Applications
Potassium guaiacolsulfonate (hemihydrate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on mucus production and clearance in respiratory tissues.
Medicine: It is used in the development of expectorant formulations for treating respiratory conditions.
Industry: It is used in the formulation of cough syrups and other pharmaceutical products .
Mechanism of Action
Potassium guaiacolsulfonate (hemihydrate) works by thinning mucus (phlegm) in the lungs, making it less sticky and easier to cough up. This reduces chest congestion by making coughs more productive. The compound acts on the mucus-producing cells in the respiratory tract, altering the viscosity and elasticity of the mucus .
Comparison with Similar Compounds
Similar Compounds
Sodium guaiacolsulfonate: Similar expectorant properties but different solubility and pharmacokinetic profiles.
Ammonium chloride: Another expectorant with a different mechanism of action.
Guaifenesin: A widely used expectorant with a similar mechanism but different chemical structure
Uniqueness
Potassium guaiacolsulfonate (hemihydrate) is unique due to its specific chemical structure, which provides a balance of efficacy and safety. Its hemihydrate form ensures better stability and solubility compared to other forms .
Properties
IUPAC Name |
dipotassium;3-hydroxy-2-methoxybenzenesulfonate;4-hydroxy-3-methoxybenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O5S.2K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;1-12-7-5(8)3-2-4-6(7)13(9,10)11;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBUQNBYJQIRZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC=C1S(=O)(=O)[O-])O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16K2O11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
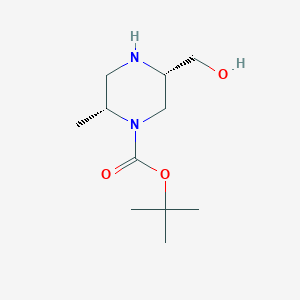
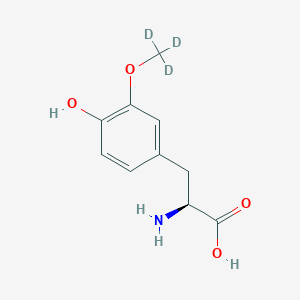
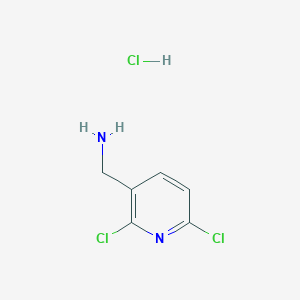
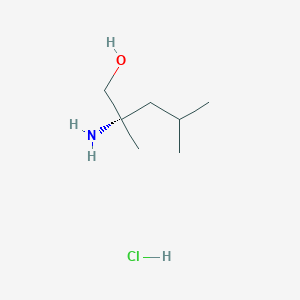
![(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol](/img/structure/B8117318.png)
![(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate](/img/structure/B8117322.png)
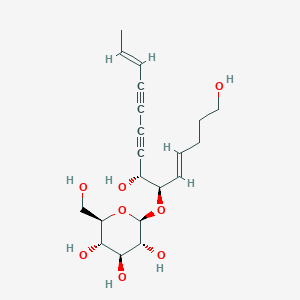
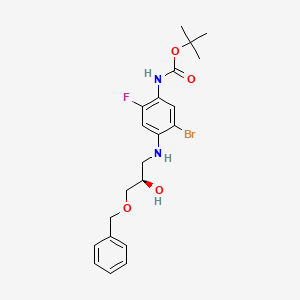
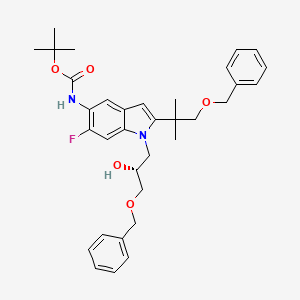
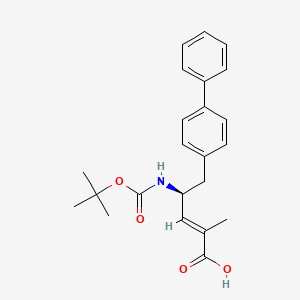
![potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide](/img/structure/B8117355.png)
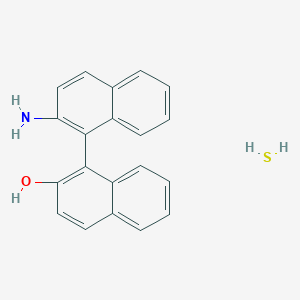
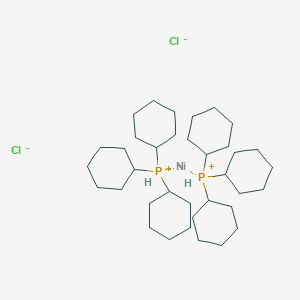
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8117382.png)
